![molecular formula C14H19NO2 B2690538 tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 1909308-65-1](/img/structure/B2690538.png)
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as TADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. TADIC is a bicyclic compound that contains both an indene and an amino group, making it a versatile molecule for various chemical reactions. In
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer cell growth. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has also been shown to inhibit the activation of the transcription factor NF-kB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a role in inflammation and autoimmune diseases. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to aging and disease. Additionally, tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its versatility in chemical reactions. It can be easily modified to produce various derivatives for different applications. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is also relatively stable and easy to handle in the laboratory. However, one limitation of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is the development of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate and its derivatives in more detail, to better understand their effects on cells and animals. Additionally, further studies are needed to evaluate the safety and efficacy of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate and its derivatives in animal models and clinical trials, to determine their potential as therapeutic agents for various diseases.
Synthesis Methods
The synthesis of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate involves the reaction between tert-butyl 3-bromo-2,3-dihydro-1H-indene-1-carboxylate and ammonia in the presence of a palladium catalyst. This reaction results in the formation of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate as a white solid. The yield of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be increased by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
Tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cancer cell growth. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied for its anti-viral properties, and it has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARGVBQPSLVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
1909308-65-1 |
Source
|
Record name | tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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